molecular formula C8H18O3 B1346626 Oxybisbutanol CAS No. 3403-82-5

Oxybisbutanol

Cat. No. B1346626
CAS RN: 3403-82-5
M. Wt: 162.23 g/mol
InChI Key: LYKRIFJRHXXXDZ-UHFFFAOYSA-N
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Scientific Research Applications

Transdermal Bioadhesive Film Development

Oxybutynin, often used in treating overactive bladder, has been incorporated into a transdermal bioadhesive film for enhanced drug delivery. Studies have shown that these films exhibit efficient permeation characteristics across the skin, potentially allowing for smaller areas or lower drug loading compared to commercial patches like Oxytrol (Nicoli et al., 2006).

Pharmacokinetics and Metabolism in Novel Delivery Systems

Research has been conducted to understand the pharmacokinetics and metabolism of oxybutynin when delivered via novel transdermal systems. These studies suggest that sustained delivery over several days is achievable, and such systems could be effective in treating patients with overactive bladder, potentially with fewer anticholinergic side effects (Zobrist et al., 2004).

Formulation Studies for Enhanced Delivery

Innovative formulation studies have been carried out to improve the delivery of oxybutynin through patches, avoiding the use of chemical permeation enhancers. These studies aim to enhance drug flux and stability, thus improving the therapeutic effectiveness of oxybutynin patches (Minghetti et al., 2007).

Exploring Effects on the Central Nervous System

Research has also been directed towards understanding the central nervous system penetration of oxybutynin, particularly its effects after different modes of administration. Such studies are crucial in optimizing dosing strategies and improving therapeutic outcomes (Kokki et al., 2014).

Investigation of Interactions with Human Serum Albumin

Studies exploring the interaction of oxyresveratrol/piceatannol and/or mitoxantrone with human serum albumin provide insights into the combined application of polyphenols and anticancer drugs. This research has potential implications for the use of oxybutynin in cancer treatment, considering the binding interactions that can influence drug efficacy (Liu et al., 2020).

Development of Long-Acting Bioadhesive Vaginal Gels

The development of long-acting bioadhesive vaginal gels of oxybutynin addresses issues like overactive bladder and vaginal dryness after menopause. These gels show promise as an innovative alternative therapeutic system, offering a new avenue for treatment with potential improvements in bioavailability and patient compliance (Tuğcu-Demiröz et al., 2013).

Nanosuspension Gel for Enhanced Transdermal Treatment

The construction of oxybutynin nanosuspension gel represents a significant advancement in transdermal treatment for overactive bladder syndrome. This approach aims to improve skin permeation, bioavailability, and reduce adverse effects, thereby enhancing patient compliance (Sheng et al., 2022).

Safety And Hazards

The specific safety and hazards associated with Oxybisbutanol are not detailed in the retrieved sources. However, it is important to handle all chemicals with appropriate safety measures to prevent any potential harm6.


Future Directions

While the future directions of Oxybisbutanol are not explicitly mentioned in the retrieved sources, it is known that improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity78.


Please note that this information is based on the available sources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

4-(4-hydroxybutoxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKRIFJRHXXXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948749
Record name 4,4'-Oxydi(butan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxybisbutanol

CAS RN

3403-82-5, 25853-56-9
Record name Dibutylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3403-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Oxybisbutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxybisbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025853569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Oxydi(butan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybisbutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-oxybisbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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